molecular formula C8H11NO2 B12959045 Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate

Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate

Cat. No.: B12959045
M. Wt: 153.18 g/mol
InChI Key: MANVJJFBBHUGPY-BQBZGAKWSA-N
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Description

Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a cyanomethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2R)-2-(methyl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack this functional group or possess different substituents.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl (1S,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1

InChI Key

MANVJJFBBHUGPY-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1CC#N

Canonical SMILES

CCOC(=O)C1CC1CC#N

Origin of Product

United States

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